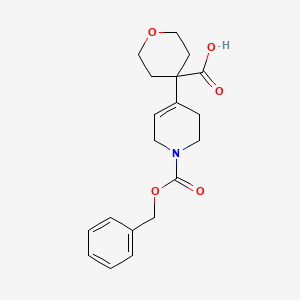

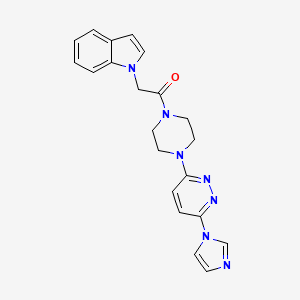

![molecular formula C24H25N3O2S B2778043 9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251676-35-3](/img/structure/B2778043.png)

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown potential as an anticancer agent , particularly in the treatment of breast cancer. It exhibits cytotoxic activities and can induce apoptosis in cancer cells . This is achieved through the inhibition of PARP-1 and EGFR targets, which are crucial in cancer cell survival and proliferation. The compound’s ability to upregulate pro-apoptotic genes and downregulate anti-apoptotic genes further supports its use in cancer therapy.

Anti-tubercular Properties

Research indicates that derivatives of this compound may serve as potent anti-tubercular agents . The compound’s structural analogs have been evaluated against Mycobacterium tuberculosis and have shown significant inhibitory activity. This suggests that the compound could be a starting point for the development of new anti-tubercular drugs.

DNA Repair Pathway Interaction

The presence of a carboxamide functionality in the compound suggests it could play a role in DNA repair pathways . This is particularly relevant in cancer cells, which are more reliant on DNA repair mechanisms. By suppressing these pathways, the compound could increase the efficacy of other chemotherapeutic agents.

Enzyme Inhibition

The compound has demonstrated promising enzyme inhibition properties, particularly against PARP-1 and EGFR . These enzymes are involved in DNA repair and signal transduction in cells, and their inhibition is a key strategy in targeted cancer therapy.

Molecular Docking Studies

Molecular docking studies have highlighted the compound’s binding disposition within the active sites of PARP-1 and EGFR proteins . This suggests that the compound can be finely tuned to enhance its specificity and potency as an inhibitor, making it a valuable tool in drug design.

Chemotherapeutic Drug Development

Given its various interactions with cellular pathways and enzymes, the compound is a promising candidate for the development of new chemotherapeutic drugs . Its ability to induce apoptosis and inhibit essential enzymes could be harnessed to create more effective and selective cancer treatments.

Mecanismo De Acción

The compound has been found to have promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages . Whole genome sequencing of genomic DNA from resistant mutants raised to this compound revealed mutations in decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) .

Direcciones Futuras

The compound is part of ongoing research to discover new drug candidates to feed the drug development pipeline, especially in the context of drug-resistant tuberculosis . The continuing prevalence of drug-resistant tuberculosis threatens global TB control programs, highlighting the need for such research .

Propiedades

IUPAC Name |

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c28-22(26-12-9-18(10-13-26)15-17-5-2-1-3-6-17)19-7-8-20-21(16-19)25-24-27(23(20)29)11-4-14-30-24/h1-3,5-8,16,18H,4,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNAKVWDHGCKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)N=C2SC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

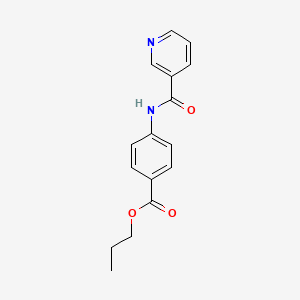

![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)

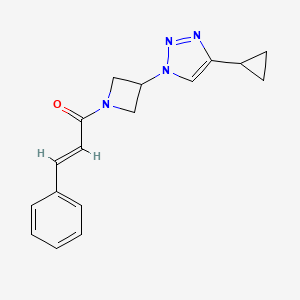

![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)

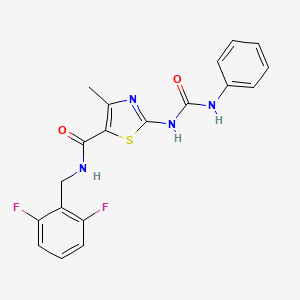

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)

![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2777973.png)